molecular formula C16H16O2 B8399018 6-Methoxy-1-phenyl-1-indanol

6-Methoxy-1-phenyl-1-indanol

Cat. No. B8399018
M. Wt: 240.30 g/mol
InChI Key: VHFIYZSKZWRYJV-UHFFFAOYSA-N
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Patent
US06576643B2

Procedure details

A solution of 3.0 M phenylmagnesium bromide in Et2O (680 mL, 2.04 mole) under argon at ambient temperature was diluted with Et2O (700 mL) with stirring, and a solution of 6-methoxy-1-indanone (277 g, 1.71 mole) in THF (1400 mL) was added dropwise over 1 hr. The reaction mixture was stirred for 2 h at ambient temperature and then was poured with stirring into saturated NH4Cl (2.8 L). H2O (1.4 L) was added, and the organic phase separated. The aqueous phase was extracted with Et2O (2×1 L), and the combined organic extracts were concentrated to give crude 6-methoxy-1-phenyl-1-indanol (445 g) as a brown oil. This oil was dissolved in toluene (2.5 L), and p-toluenesulfonic acid monohydrate (12.3 g, 0.065 mole) was added. The solution was stirred and heated at reflux for 16 hr using a Dean-Stark trap with a condenser. H2O collection was minimal after 2 h and totaled 28 mL. The solution was cooled and extracted sequentially with 5% aqueous Na2CO3 (1 L) and H2O (2×1 L). The organic layer was concentrated to give a dark brown oil (400 g). This oil was distilled under vacuum to give the title compound (298.2 g. 79%) as a yellow oil: bp 152-190° C./2.0 Torr; TLC (10% EtOAc/hexanes) Rf0.75.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
680 mL
Type
solvent
Reaction Step One
Quantity
277 g
Type
reactant
Reaction Step Two
Name
Quantity
1400 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.8 L
Type
reactant
Reaction Step Three
Name
Quantity
1.4 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][O:10][C:11]1[CH:19]=[C:18]2[C:14]([CH2:15][CH2:16][C:17]2=[O:20])=[CH:13][CH:12]=1.[NH4+].[Cl-].O>CCOCC.C1COCC1>[CH3:9][O:10][C:11]1[CH:19]=[C:18]2[C:14]([CH2:15][CH2:16][C:17]2([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[OH:20])=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
700 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
680 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
277 g
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)=O
Name
Quantity
1400 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.8 L
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
1.4 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h at ambient temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
the organic phase separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with Et2O (2×1 L)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic extracts were concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC(C2=C1)(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 445 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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